![molecular formula C23H24O6 B598185 Isonormangostin CAS No. 15404-80-5](/img/structure/B598185.png)
Isonormangostin
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Overview
Description
Synthesis Analysis
Isonormangostin is a dulcisisoflavone that has been isolated from the stems and leaves of the plant Dulcis . It can be identified using spectroscopic methods . The retrosynthetic analysis is a powerful and widely-used intellectual tool first developed by synthetic organic chemists .Molecular Structure Analysis
The molecular structure of Isonormangostin is represented by the formulaC23H24O6
. The Smiles notation for Isonormangostin is CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C5=C(C(=C4)O)OC(CC5)(C)C)C
.
Scientific Research Applications
Medicine: Anticancer Potential
Isonormangostin: has shown promise in the field of medicine, particularly in cancer research. Studies suggest that it possesses anticancer properties, potentially inhibiting the growth of cancer cells. Its mechanism may involve the modulation of signaling pathways that are crucial for cell proliferation and survival, making it a candidate for further investigation as a therapeutic agent .
Biotechnology: Enzyme Inhibition
In biotechnology, Isonormangostin is explored for its enzyme inhibitory activity. It could be used to regulate biological pathways by inhibiting specific enzymes, which is valuable in the development of new biotechnological applications, such as the creation of biosensors or the development of new fermentation processes .
Environmental Science: Pollutant Degradation
Environmental science research has looked into Isonormangostin for its potential role in the degradation of pollutants. Its chemical structure might interact with environmental toxins, aiding in their breakdown and thus reducing their harmful impact on ecosystems .
Agriculture: Plant Protection
In agriculture, Isonormangostin could serve as a natural pesticide or plant growth regulator. Its natural origin and potential bioactivity against pests make it an attractive alternative to synthetic chemicals, aligning with the push for sustainable farming practices .
Material Science: Synthesis of Novel Materials
Material science applications of Isonormangostin include the synthesis of novel materials with unique properties. Its molecular structure could be the basis for designing new materials with specific optical or structural characteristics, useful in various industries from electronics to pharmaceuticals .
Industrial Applications: Manufacturing Processes
Finally, in industrial applications, Isonormangostin might be utilized in manufacturing processes. Its properties could influence the synthesis of other compounds or assist in the creation of more efficient production methods, contributing to advancements in industrial chemistry .
Safety and Hazards
properties
IUPAC Name |
10,16-dihydroxy-6,6,19,19-tetramethyl-5,13,18-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),10,15,17(22)-hexaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-22(2)8-6-12-17-15(10-14(25)20(12)28-22)27-16-9-13(24)11-5-7-23(3,4)29-21(11)18(16)19(17)26/h9-10,24-25H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONXHGSDQDBNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C5=C(C(=C4)O)OC(CC5)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is significant about the isolation of isonormangostin from Garcinia mangostana?
A1: While the provided research does not explicitly state the significance, it notes that two compounds, garcinone E and 1,6-dihydroxy-7-methoxy-8-(3-hydroxy-3-methylbutyl)-6′,6′-dimethyl-4′,5′-dihydropyrano[2′,3′:3,2]xanthone, were isolated for the first time from Garcinia mangostana []. This suggests an ongoing interest in identifying and characterizing the phytochemical constituents of this plant, potentially for their biological activities and medicinal properties. Isonormangostin itself might have potential bioactivity, but further research is needed.
Q2: What is the connection between the two provided research papers?
A2: The first paper focuses on isolating and identifying xanthones, including isonormangostin, from Garcinia mangostana []. The second paper delves into the synthesis of various mangostins, a class of compounds to which isonormangostin belongs []. This paper outlines a synthetic route to create dimethyl-1-isonormangostin and further modifies it to obtain other mangostin derivatives. The connection lies in understanding the structural complexities of these compounds, enabling researchers to synthesize and potentially modify them for various applications, including exploring potential biological activities.
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